molecular formula C12H10ClN5S B2976124 7-((3-chlorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1060203-62-4

7-((3-chlorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2976124
CAS RN: 1060203-62-4
M. Wt: 291.76
InChI Key: FDOACBAHPIQIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-((3-chlorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” belongs to a class of compounds known as pyrazolo[3,4-d]pyrimidines . These compounds are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Synthesis and Chemical Properties

Several studies have focused on the synthesis and characterization of triazolopyrimidine derivatives, including compounds similar to "7-((3-chlorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine". These compounds are synthesized through various chemical reactions involving nucleophilic substitution, chlorosulfonation, and cyclization processes. The synthesis often involves the reaction of triazolopyrimidines with different reagents to introduce various substituents, leading to a wide range of derivatives with diverse chemical properties (Hafez & El-Gazzar, 2009), (Biagi et al., 2002).

Potential Biological Activities

Research indicates that triazolopyrimidine derivatives exhibit a range of biological activities, including antitumor and antimicrobial properties. Some derivatives have demonstrated inhibitory effects on the growth of various cancer cell lines, suggesting their potential as antitumor agents. These activities are generally observed at micromolar concentration levels, highlighting the potency of these compounds (Hafez & El-Gazzar, 2009). Additionally, certain triazolopyrimidine derivatives have shown high affinity and selectivity for adenosine A1 receptors, which could be explored for therapeutic applications in cardiovascular and neurological disorders (Betti et al., 1998).

Applications in Drug Development

The versatility of triazolopyrimidine derivatives in drug development is further underscored by studies exploring their use as precursors for new fused heterocycles that act as inhibitors of key enzymes involved in disease pathogenesis. For instance, derivatives have been investigated for their potential as 5α-reductase inhibitors, a target for treating conditions like prostate enlargement and hair loss (Farghaly et al., 2012). Moreover, their role in synthesizing compounds with antimicrobial activities showcases the broad therapeutic potential of triazolopyrimidine derivatives (Bhuiyan et al., 2006).

properties

IUPAC Name

7-[(3-chlorophenyl)methylsulfanyl]-3-methyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5S/c1-18-11-10(16-17-18)12(15-7-14-11)19-6-8-3-2-4-9(13)5-8/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOACBAHPIQIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC3=CC(=CC=C3)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((3-chlorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

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